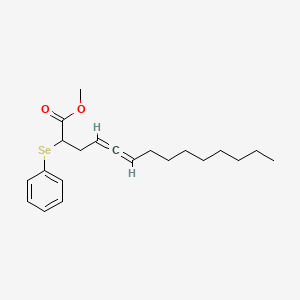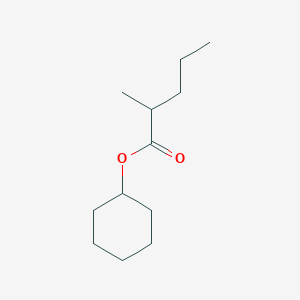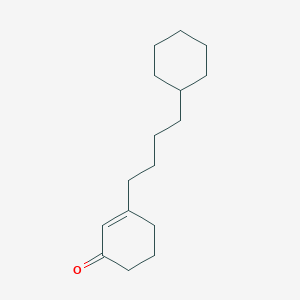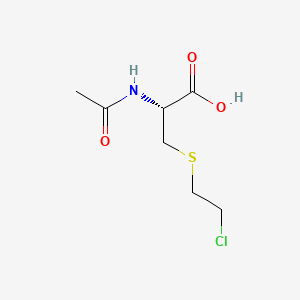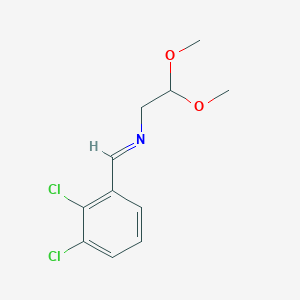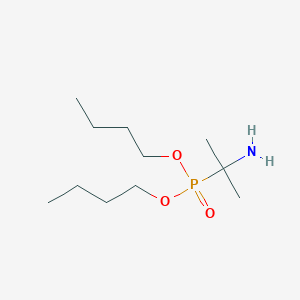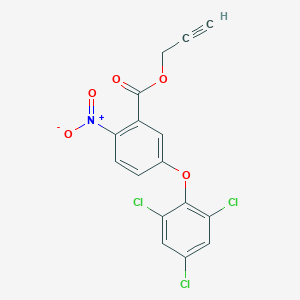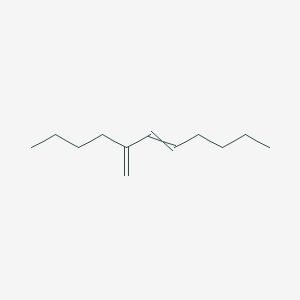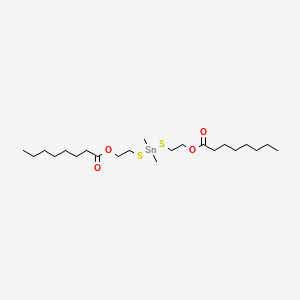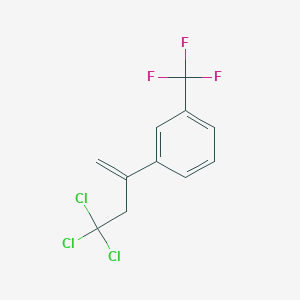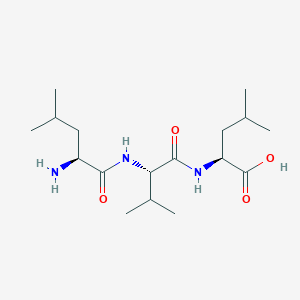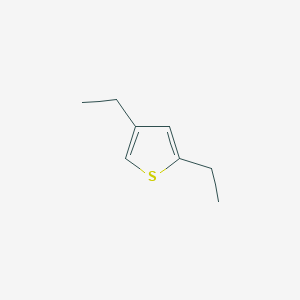
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, a propanoic acid moiety, and a phenylmethyl group.
Méthodes De Préparation
The synthesis of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of 1H-Indole-3-propanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involved in cell signaling, inflammation, and apoptosis .
Comparaison Avec Des Composés Similaires
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant hormone with a longer carbon chain.
Indole-3-carboxaldehyde: A compound with an aldehyde group instead of an ester group.
These compounds share the indole ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
57901-09-4 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
methyl 3-(1-benzylindol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO2/c1-22-19(21)12-11-16-14-20(13-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,14H,11-13H2,1H3 |
Clé InChI |
TWQCZDQEEPXOHR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


